2-Methyl-1,3-benzothiazole-6-carboxylic acid
Overview
Description
2-Methyl-1,3-benzothiazole-6-carboxylic acid is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The specific structure of this compound includes a carboxylic acid functional group at the 6-position and a methyl group at the 2-position on the benzothiazole ring.
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various methods. One approach involves the cyclocondensation of 2-aminothiophenol and carboxylic acids using tetrabutylammonium bromide (TBAB) as the reaction medium and triphenyl phosphite as the catalyst, which allows for the formation of benzothiazoles under mild conditions with excellent yields . Another method includes the condensation of 4-amino-3-mercaptobenzoic acid and aldehydes using nitrobenzene as an oxidant to prepare various substituted benzothiazole-6-carboxylic acids . Additionally, a robust one-pot synthesis of benzothiazoles from carboxylic acids has been reported, which could potentially be applied to synthesize 2-methyl-1,3-benzothiazole-6-carboxylic acid .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be characterized using various spectroscopic techniques. For instance, 3-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, a related compound, was characterized by IR, 1H NMR, 13C NMR, and LCMS . These techniques can provide detailed information about the molecular structure, including the positions of substituents on the benzothiazole ring.
Chemical Reactions Analysis
Benzothiazole derivatives can undergo a variety of chemical reactions. For example, the benzothiazole ring system has been used as an "on-off" type of leaving group for the preparation of ketones and carboxylic acid derivatives . The reactivity of the benzothiazole ring can be manipulated by converting it into a benzothiazolium salt, which can then undergo carbon-carbon bond cleavage to yield corresponding ketones or aldehydes . Furthermore, benzothiazoles can be functionalized to create novel classes of compounds, such as aldose reductase inhibitors, by introducing different spacers between the carboxy group and the benzothiazole ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are influenced by the substituents on the ring system. For instance, the introduction of a methyl group and a carboxylic acid group can affect the compound's solubility, acidity, and reactivity. The carboxylic acid group, in particular, can participate in hydrogen bonding and can be deprotonated to form a carboxylate anion, which can further react with various nucleophiles . The presence of a methyl group can contribute to the hydrophobic character of the compound and can influence its steric interactions with other molecules .
Scientific Research Applications
Synthesis of Biological Compounds
The research on 2-Methyl-1,3-Benzothiazole-6-Carboxylic Acid demonstrates its use in the synthesis of various biological compounds. Patel and Shaikh (2010) synthesized new 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole, exhibiting significant in vitro antimicrobial screening against various bacteria and fungi (Patel & Shaikh, 2010). Another study by Chavan and Pai (2007) highlighted the synthesis of N-substituted-3-chloro-2-azetidinones using 2-Aminobenzothiazole-6-carboxylic acid, which showed good to moderate antibacterial activity against several microorganisms (Chavan & Pai, 2007).
Antimicrobial Activity
Research also focuses on antimicrobial applications. Lungu et al. (2022) synthesized a series of compounds based on homodrimane carboxylic acids and their derivatives, including 2-homodrimenyl-1,3-benzothiazoles, which showed higher antifungal and antibacterial activity compared to standard drugs (Lungu et al., 2022).
Synthetic Applications in Chemistry
The benzothiazole ring system, as part of the 2-Methyl-1,3-Benzothiazole-6-Carboxylic Acid, has been used in various synthetic applications. Chikashita et al. (1991) developed a synthetic and systematic use of benzothiazole ring system as an "on-off" type of leaving group for the preparation of ketones and carboxylic acid derivatives (Chikashita et al., 1991).
Antitumor Agents
In the field of oncology, Yoshida et al. (2005) designed and synthesized derivatives of benzothiazole, including 2-methyl-4-nitro-2H-pyrazole-3-carboxylic acid[2-(cyclohexanecarbonylamino)benzothiazol-6-yl]amide, showing selective cytotoxicity against tumorigenic cell lines and excellent inhibitory effect on tumor growth (Yoshida et al., 2005).
properties
IUPAC Name |
2-methyl-1,3-benzothiazole-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-5-10-7-3-2-6(9(11)12)4-8(7)13-5/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCQGCDTPJOMFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90289367 | |
Record name | 2-methyl-1,3-benzothiazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90289367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,3-benzothiazole-6-carboxylic acid | |
CAS RN |
6941-28-2 | |
Record name | 6941-28-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60500 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-methyl-1,3-benzothiazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90289367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-1,3-benzothiazole-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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